![molecular formula C15H6N2OS B12539180 Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- CAS No. 143034-08-6](/img/structure/B12539180.png)
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphtho[2,3-b]thiophene core with a 4-oxo substituent and a propanedinitrile group. Its molecular structure and functional groups make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydroxy or amino-substituted compounds.
Applications De Recherche Scientifique
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action for Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile, (ethoxymethylene)-: Another derivative with different substituents, used in similar applications.
Naphtho[2,3-b]furan-4,9-dione: A related compound with a furan ring instead of a thiophene ring, synthesized via similar methods.
Uniqueness
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.
Propriétés
Numéro CAS |
143034-08-6 |
|---|---|
Formule moléculaire |
C15H6N2OS |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
2-(4-oxobenzo[f][1]benzothiol-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H6N2OS/c16-7-9(8-17)13-10-3-1-2-4-11(10)14(18)12-5-6-19-15(12)13/h1-6H |
Clé InChI |
MEBHSVCHNYJFRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=O)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


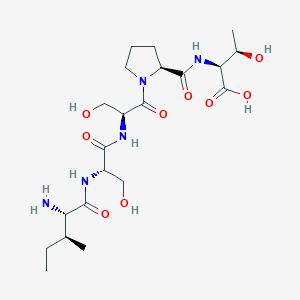
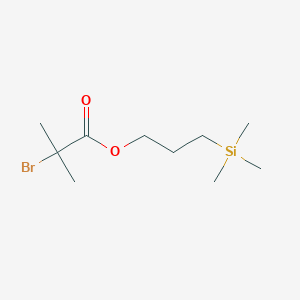
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)

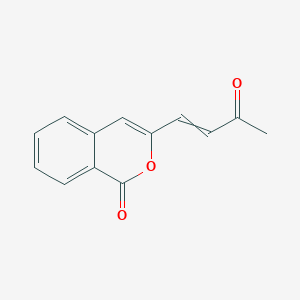

![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
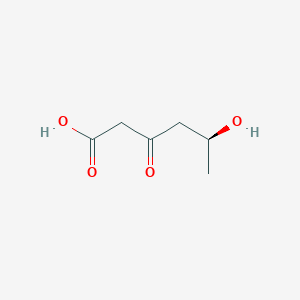
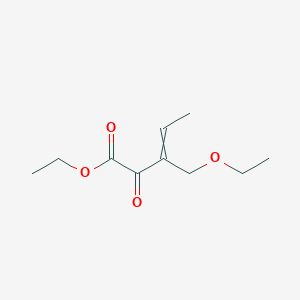
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)
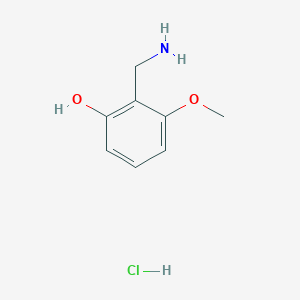
![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)

